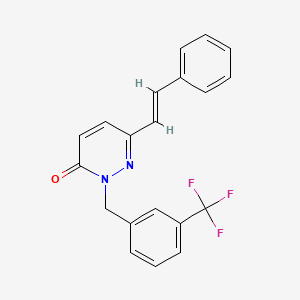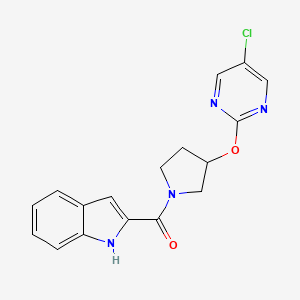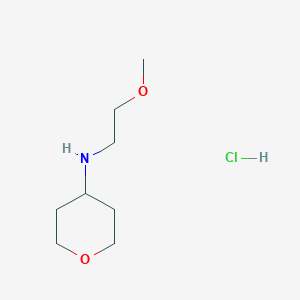
6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridazinone derivative that has shown promising results in various studies related to drug discovery, biochemistry, and pharmacology.
作用机制
The mechanism of action of 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone is not fully understood. However, studies suggest that this compound may induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes such as topoisomerase II and protein kinase C. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
The advantages of using 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone in lab experiments include its potential as a lead compound in drug discovery studies and its ability to inhibit the growth of cancer cells. However, the limitations of using this compound include its low solubility in water and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research involving 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone. These include:
1. Further studies to understand the mechanism of action of this compound and its potential applications in drug discovery.
2. Studies to improve the solubility of this compound in water to facilitate its use in lab experiments.
3. Studies to investigate the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
4. Studies to investigate the potential use of this compound in combination with other drugs to enhance its anti-cancer activity.
5. Studies to investigate the potential side effects of this compound and its safety profile in humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and potential applications in drug discovery and disease treatment.
合成方法
The synthesis of 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone involves the reaction of 3-(trifluoromethyl)benzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then reacted with styryl bromide to obtain the final product.
科学研究应用
The potential applications of 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone in scientific research are vast. This compound has shown potential in drug discovery studies, particularly in the development of anti-cancer drugs. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells.
属性
IUPAC Name |
6-[(E)-2-phenylethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O/c21-20(22,23)17-8-4-7-16(13-17)14-25-19(26)12-11-18(24-25)10-9-15-5-2-1-3-6-15/h1-13H,14H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGHKIONPSKYMD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Azatricyclo[5.1.0.02,4]octan-6-one](/img/structure/B2424126.png)

![6-(4-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-cyano-6-cyclopropyl-N-[3-(hydroxymethyl)phenyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2424132.png)
![1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one](/img/structure/B2424133.png)
![7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B2424138.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2424140.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxyacetamide](/img/structure/B2424142.png)

![Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2424144.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2424147.png)